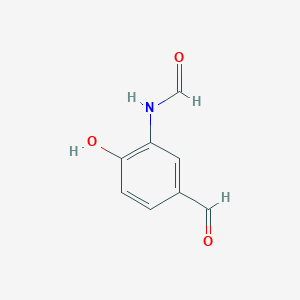

N-(5-formyl-2-hydroxyphenyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-formyl-2-hydroxyphenyl)formamide is an organic compound that features both formylamino and hydroxy functional groups attached to a benzaldehyde core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-formyl-2-hydroxyphenyl)formamide can be achieved through several methods. One common approach involves the formylation of 4-hydroxybenzaldehyde using formamide under acidic conditions. The reaction typically proceeds as follows:

Starting Material: 4-hydroxybenzaldehyde

Reagent: Formamide

Catalyst: Acid (e.g., hydrochloric acid)

Conditions: Reflux

The reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-formyl-2-hydroxyphenyl)formamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 3-(Formylamino)-4-oxobenzaldehyde

Reduction: 3-(Formylamino)-4-hydroxybenzyl alcohol

Substitution: 3-(Formylamino)-4-alkoxybenzaldehyde

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis:

N-(5-formyl-2-hydroxyphenyl)formamide serves as an important intermediate in the synthesis of more complex organic molecules. It facilitates various reactions such as oxidation, reduction, and substitution, leading to the formation of derivatives that are crucial for further chemical research and development.

Key Reactions:

- Oxidation: Converts to 3-(formylamino)-4-oxobenzaldehyde.

- Reduction: Forms 3-(formylamino)-4-hydroxybenzyl alcohol.

- Substitution: Produces 3-(formylamino)-4-alkoxybenzaldehyde.

Biological Applications

Antimicrobial and Antioxidant Properties:

Research indicates that this compound possesses potential biological activities, particularly antimicrobial and antioxidant effects. This makes it a candidate for further investigation in pharmacological studies aimed at developing new therapeutic agents.

Mechanism of Action:

The compound interacts with various molecular targets in biological systems through hydrogen bonding and other non-covalent interactions, which can modulate the activity of enzymes and receptors, leading to observed biological effects .

Pharmaceutical Development

Drug Design:

this compound is explored for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents that may target specific diseases or conditions.

Case Study Example:

A study investigated the efficacy of this compound derivatives in treating bacterial infections by targeting peptidyl deformylase (PDF), an enzyme essential for bacterial protein synthesis. Compounds that inhibit PDF were found to be effective in reducing bacterial viability .

Industrial Applications

Dyes and Pigments Production:

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to be incorporated into formulations that require specific color characteristics and stability.

Data Table: Comparison with Similar Compounds

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| This compound | Intermediate in organic synthesis | Contains both formylamino and hydroxy groups |

| 4-Hydroxybenzaldehyde | Lacks formylamino group | Less versatile in chemical reactions |

| 3-Aminobenzaldehyde | Contains amino group | Different reactivity compared to formamide |

| 4-Formylamino-3-hydroxybenzaldehyde | Isomeric compound | Distinct chemical properties due to functional group positioning |

Mecanismo De Acción

The mechanism of action of N-(5-formyl-2-hydroxyphenyl)formamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxybenzaldehyde: Lacks the formylamino group, making it less versatile in certain chemical reactions.

3-Aminobenzaldehyde: Contains an amino group instead of a formylamino group, leading to different reactivity and applications.

4-Formylamino-3-hydroxybenzaldehyde: Isomeric compound with different positioning of functional groups, resulting in distinct chemical properties.

Uniqueness

N-(5-formyl-2-hydroxyphenyl)formamide is unique due to the presence of both formylamino and hydroxy groups on the benzaldehyde core

Actividad Biológica

N-(5-formyl-2-hydroxyphenyl)formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antioxidant properties. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups: a formylamino group and a hydroxy group attached to a benzaldehyde core. This structure allows for diverse interactions with biological targets, enhancing its potential utility in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding. These interactions can modulate enzyme activities and influence cellular processes, making the compound a candidate for therapeutic applications in treating infections and oxidative stress-related conditions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, demonstrating significant inhibition of microbial growth. The compound's minimum inhibitory concentration (MIC) values suggest potent activity against bacteria, with specific derivatives showing enhanced efficacy compared to standard antibiotics .

Antioxidant Properties

The compound also displays antioxidant capabilities, potentially mitigating oxidative stress in biological systems. Its ability to regulate pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2) is significant, as this pathway plays a crucial role in cellular defense mechanisms against oxidative damage .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Neurological Research : Investigations into the effects of this compound on conditions such as depression and anxiety have shown promising results, suggesting it may modulate neurotransmitter systems effectively.

- Oxidative Stress : In vitro studies have demonstrated that the compound can significantly reduce reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent in clinical settings .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both formylamino and hydroxy groups | Antimicrobial, Antioxidant |

| 4-Hydroxybenzaldehyde | Lacks formylamino group | Limited reactivity |

| 3-Aminobenzaldehyde | Contains amino group | Different reactivity |

| 4-Formylamino-3-hydroxybenzaldehyde | Isomeric with distinct properties | Varies based on functional groups |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing amines and aldehydes under specific catalytic conditions.

- Oxidative Synthesis : Employing molecular oxygen as an oxidant in reactions involving amines.

These methods highlight the compound's accessibility for research and industrial applications, facilitating further exploration of its biological activities.

Propiedades

IUPAC Name |

N-(5-formyl-2-hydroxyphenyl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-4-6-1-2-8(12)7(3-6)9-5-11/h1-5,12H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVYYZKPTBKNEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)NC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.